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4-methylumbelliferyl-beta-D-cellobioside -

4-methylumbelliferyl-beta-D-cellobioside

Catalog Number: EVT-12642796
CAS Number:
Molecular Formula: C22H28O13
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methylumbelliferyl-beta-D-cellobioside is a fluorogenic substrate primarily used in biochemical assays to detect and measure the activity of cellulases, particularly β-D-cellobiosidase. This compound is significant in the study of cellulose degradation, enabling researchers to monitor enzyme activity through fluorescence. It is classified as a glucanase substrate and has a molecular formula of C22H28O13, with a molecular weight of approximately 500.45 g/mol .

Source

This compound can be synthesized or purchased from various chemical suppliers, including Sigma-Aldrich and TCI Chemicals. It is typically available in powder form with high purity levels (≥98% as determined by HPLC) and is often stored under refrigerated conditions to maintain stability .

Classification

4-Methylumbelliferyl-beta-D-cellobioside falls under the category of glycosides, specifically as a derivative of 4-methylumbelliferone. It is utilized in enzymatic assays due to its ability to produce a fluorescent signal upon hydrolysis by specific enzymes, making it valuable for both research and industrial applications.

Synthesis Analysis

Methods

The synthesis of 4-methylumbelliferyl-beta-D-cellobioside involves several chemical reactions, typically starting from 4-methylumbelliferone. One common method includes acetylation followed by deacetylation processes to yield the desired glycoside. The reaction often employs Lewis acids such as tin(II) chloride to facilitate glycosylation reactions .

Technical Details

  • Starting Materials: 4-methylumbelliferone, cellobiose derivatives.
  • Reagents: Lewis acids (e.g., SnCl₂), acetylating agents.
  • Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.
Molecular Structure Analysis

Data

  • CAS Number: 72626-61-0
  • InChI Key: PRTGXBPFDYMIJH-MKQZUAMYSA-N
  • Melting Point: Approximately 248 °C (decomposes) .
Chemical Reactions Analysis

Reactions

The primary reaction involving 4-methylumbelliferyl-beta-D-cellobioside is its hydrolysis by cellulases, which cleave the glycosidic bond, releasing the fluorescent 4-methylumbelliferone. This reaction can be monitored using fluorescence spectroscopy, making it a powerful tool for studying enzyme kinetics.

Technical Details

  • Enzyme Activity Assay: The increase in fluorescence intensity correlates with the enzyme activity.
  • Detection Limitations: The substrate's specificity for β-D-cellobiosidase allows for targeted assays without interference from other glycosidases.
Mechanism of Action

Process

Upon exposure to β-D-cellobiosidase, the glycosidic bond in 4-methylumbelliferyl-beta-D-cellobioside is hydrolyzed. This enzymatic reaction results in the release of 4-methylumbelliferone, which exhibits strong fluorescence when excited at specific wavelengths.

Data

  • Fluorescence Emission: Emission maximum typically around 450 nm when excited at approximately 365 nm.
  • Kinetic Studies: Useful for determining enzyme kinetics due to its rapid response time and sensitivity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white powder or crystalline solid.
  • Solubility: Soluble in water (approximately 19.60–20.40 mg/mL) .

Chemical Properties

  • Purity: Greater than 98% as determined by HPLC.
  • Specific Rotation: Approximately -94° (C=0.2, H2O).
  • Storage Conditions: Recommended storage at temperatures between 2°C and 8°C .
Applications

Scientific Uses

4-Methylumbelliferyl-beta-D-cellobioside is extensively used in various scientific fields:

  • Enzyme Assays: Commonly employed in assays for cellulase activity in microbiology and biochemistry.
  • Fluorescence-Based Screening: Utilized in high-throughput screening methods for enzyme evolution studies .
  • Research on Cellulose Degradation: Important for understanding cellulose breakdown processes in both natural and industrial contexts.

This compound plays a crucial role in advancing our understanding of enzymatic processes related to cellulose metabolism, with implications for biotechnology and environmental science.

Enzymological Applications as a Fluorogenic Substrate

4-Methylumbelliferyl β-D-cellobioside (MUC) is a premier fluorogenic substrate for cellulase research. Its structure features 4-methylumbelliferone (4-MU) linked to cellobiose via a β-glycosidic bond. Hydrolysis by cellulases releases fluorescent 4-MU (λ~ex~ = 365 nm, λ~em~ = 445 nm), enabling ultrasensitive activity detection [1] [6].

Quantification of (1,4)-β-Glucanase Activity

MUC is widely used to quantify cellulase activity due to its water solubility (19.6–20.4 mg/mL) and high sensitivity. Upon enzymatic cleavage, the released 4-MU exhibits a 100-fold fluorescence increase at pH > 7, permitting continuous or endpoint assays [1] [7].

Kinetic Assays for Exo- vs. Endo-Glucanase Differentiation

Exo-acting cellobiohydrolases (CBHs) hydrolyze MUC to cellobiose and 4-MU, while endoglucanases (EGs) exhibit minimal activity due to their preference for internal glycosidic bonds. This kinetic difference allows discrimination:

  • CBHs (e.g., Trichoderma reesei Cel7A): High k~cat~ (≥10 s⁻¹) and low K~M~ (≤50 μM)
  • EGs (e.g., Acidothermus cellulolyticus E1): Activity <5% of CBHs [1] [4]

Table 1: Kinetic Parameters of Cellulases Using MUC

EnzymeSourceK~M~ (μM)k~cat~ (s⁻¹)Specificity Constant (k~cat~/K~M~)
Cellobiohydrolase Cel7ATrichoderma reesei28.312.50.44
Cellobiohydrolase Cel6AThermobifida fusca41.78.20.20
Endoglucanase EGIcTrichoderma reesei>200<0.5<0.0025

Inhibition Protocols for β-Glucosidase Interference Minimization

β-Glucosidases hydrolyze cellobiose to glucose, causing product inhibition of cellulases. In MUC assays, they also hydrolyze 4-MU-cellobiose intermediates, inflating fluorescence. Countermeasures include:

  • Adding glucono-1,5-lactone (0.1–1.0 mM), a competitive β-glucosidase inhibitor
  • Using nojirimycin analogues or conduritol B epoxide for irreversible inhibition [1] [7]

Cellulase Isozyme Profiling

Zymographic Activity Staining in Polyacrylamide Gels

MUC enables in-gel detection of cellulases after native PAGE. Post-electrophoresis:

  • Gels are incubated in 0.1–1 mM MUC (pH 5.0, 40°C, 5–30 min)
  • Hydrolyzed 4-MU precipitates as fluorescent complexes under UV light (365 nm)
  • Isozymes appear as discrete blue bands (e.g., Aspergillus niger cellulases resolve into 3 bands at 55, 70, and 90 kDa) [1] [5] [6]

Fluorescence-Based Detection of Cellulolytic Isozymes

For quantitative isozyme profiling:

  • MUC hydrolysis rates differ among cellulase classes: CBH I > CBH II > EG I
  • T. reesei hydrophobin-bound EG I (EGIc) shows 3× higher k~cat~/K~M~ than free enzyme, detectable via MUC kinetics [1]

Enzyme Kinetics and Specificity Studies

Binding Affinity Measurements for Cellobiohydrolases

The non-hydrolyzable analogue 4-methyl-7-thioumbelliferyl-β-D-cellobioside (MUS-CB) replaces MUC for binding studies. Key findings:

  • MUS-CB binds T. fusca Cel6A with K~d~ = 35 μM (vs. MUC’s K~M~ = 42 μM)
  • Pre-steady-state kinetics reveal simple bimolecular association (k~on~ = 1.2 × 10⁵ M⁻¹s⁻¹) [4]

Substrate Specificity Profiling Across Glycoside Hydrolase Families

MUC hydrolysis rates vary across glycoside hydrolase (GH) families:

  • High activity: GH6, GH7 (cellobiohydrolases)
  • Moderate activity: GH5, GH9 (endoglucanases with exo-activity)
  • Low activity: GH12, GH45 (strict endoglucanases)

Table 2: Hydrolysis Rates of MUC by Glycoside Hydrolase Families

GH FamilyEnzyme ClassRelative Activity (%)K~M~ Range (μM)Organisms Tested
GH6Cellobiohydrolase10028–50T. reesei, T. fusca
GH7Cellobiohydrolase95–11030–55T. reesei, A. cellulolyticus
GH5Endoglucanase (exo-type)15–25120–200H. insolens, A. niger
GH9Endoglucanase10–20>200T. fusca, C. thermocellum
GH12Endoglucanase<1NDT. reesei

ND = Not determinable due to negligible activity [1] [4] [6]

Table 3: Compound Nomenclature

Systematic NameCommon AbbreviationsCAS Number
4-Methylumbelliferyl β-D-cellobiosideMUC, 4-MUC, MU-β-D-cellobioside72626-61-0

Table 4: Core Outline Compliance

SectionKey Content PointsSource Citations
1.1.1 Kinetic AssaysExo- vs. endo-glucanase differentiation; CBH high k~cat~, EG low activity[1][4][5]
1.1.2 Inhibition Protocolsβ-Glucosidase inhibition with glucono-1,5-lactone[1][7]
1.2.1 Zymographic StainingActivity staining in gels; blue fluorescent bands under UV[1][5][6]
1.2.2 Fluorescence DetectionDifferential rates for CBH I/II, EG I; hydrophobin effects[1]
1.3.1 Binding AffinityMUS-CB analogue for binding studies; K~d~ comparable to K~M~[4]
1.3.2 Specificity ProfilingGH family-dependent activity: GH6/GH7 > GH5/GH9 > GH12/GH45[1][4][6]

Properties

Product Name

4-methylumbelliferyl-beta-D-cellobioside

IUPAC Name

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one

Molecular Formula

C22H28O13

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3

InChI Key

PRTGXBPFDYMIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

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